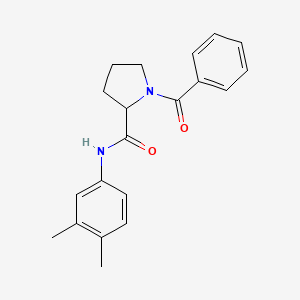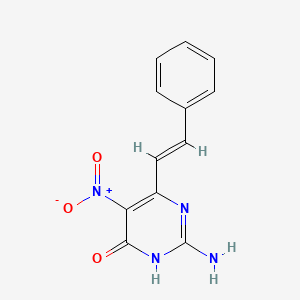
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in cells. DPI has been used to study the role of ROS in various biological processes and diseases.
Mechanism of Action
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine inhibits the activity of NADPH oxidase, an enzyme that is responsible for the production of ROS in cells. NADPH oxidase is a multi-subunit enzyme complex that generates superoxide anion (O2-) by transferring electrons from NADPH to molecular oxygen. This compound inhibits the transfer of electrons from NADPH to molecular oxygen, thereby preventing the production of O2-.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of NADPH oxidase by this compound has been shown to reduce oxidative stress in cells and to protect against cellular damage caused by ROS. This compound has also been shown to inhibit the activation of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine in lab experiments is its potency as an inhibitor of NADPH oxidase. This compound has been shown to be highly effective at inhibiting NADPH oxidase activity at low concentrations. However, this compound also has some limitations. It is relatively unstable and can degrade over time, which can affect its potency. In addition, this compound can also inhibit other enzymes that are involved in cellular respiration, which can lead to unwanted side effects.
Future Directions
There are several future directions for research on 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine. One area of interest is the development of more stable and potent inhibitors of NADPH oxidase. Another area of interest is the investigation of the role of ROS in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. This compound has already been used to study the effects of ROS in these diseases, but further research is needed to fully understand the mechanisms involved. Finally, there is also interest in developing this compound-based therapies for the treatment of diseases that are associated with oxidative stress.
Synthesis Methods
The synthesis of 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine involves the reaction of 2,4-dimethylbenzylamine with 2-nitrobenzaldehyde in the presence of piperazine and acetic acid. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50%.
Scientific Research Applications
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been extensively used in scientific research to study the role of ROS in various biological processes and diseases. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. This compound has been used to inhibit the production of ROS in cells and to investigate the effects of ROS on cellular signaling pathways.
Properties
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-16-7-8-19(17(2)13-16)15-22-9-11-23(12-10-22)21-14-18-5-3-4-6-20(18)24(25)26/h3-8,13-14H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTCQJTVFRSUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362272 |
Source


|
| Record name | N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6069-02-9 |
Source


|
| Record name | N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6054067.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B6054079.png)

![1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)](/img/structure/B6054093.png)



![methyl 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6054120.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B6054140.png)
![7-(2,3-difluorobenzyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6054146.png)
![N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B6054147.png)
![3-(5-chloro-2-fluorophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054156.png)
![2-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6054162.png)
